Cas no 1526808-39-8 (5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid)

5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid
- AK00780718
- 5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid
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- インチ: 1S/C13H13NO2S/c1-2-17-10-5-3-9(4-6-10)11-7-8-12(14-11)13(15)16/h3-8,14H,2H2,1H3,(H,15,16)
- InChIKey: JRTGEIDPWKTBBT-UHFFFAOYSA-N
- SMILES: S(CC)C1C=CC(=CC=1)C1=CC=C(C(=O)O)N1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 264
- トポロジー分子極性表面積: 78.4
5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11373514-1g |
5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid |
1526808-39-8 | 97% | 1g |
$791 | 2024-07-18 | |
Chemenu | CM506238-1g |
5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylicacid |
1526808-39-8 | 97% | 1g |
$*** | 2023-03-30 | |
Crysdot LLC | CD11373514-250mg |
5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid |
1526808-39-8 | 97% | 250mg |
$264 | 2024-07-18 |
5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acidに関する追加情報
5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1526808-39-8, known as 5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers worldwide.
5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid is characterized by its pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The pyrrole ring is substituted at the 5-position with a phenyl group that bears an ethylsulfanyl substituent. This substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity. The carboxylic acid group at the 2-position of the pyrrole ring further enhances the molecule's versatility, enabling it to participate in various chemical reactions and interactions.
Recent research has focused on the biological activity of 5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid, particularly its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits antitumor activity by targeting specific pathways involved in cancer cell proliferation and apoptosis. Additionally, it has demonstrated anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases such as arthritis and neuroinflammation.
The synthesis of 5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyrrole ring. Key steps include the formation of intermediates such as aldehydes or ketones, followed by cyclization reactions to form the pyrrole structure. The substitution at the 5-position with the ethylsulfanylphenyl group is achieved through nucleophilic aromatic substitution or other coupling reactions, depending on the specific conditions employed.
One of the most recent advancements in the study of this compound involves its use as a building block in supramolecular chemistry. Researchers have explored its ability to form self-assembled structures, which could have applications in nanotechnology and materials science. These studies highlight the importance of understanding the intermolecular interactions that govern the assembly of such structures.
In terms of applications, 5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid has shown potential in the development of bioactive materials. Its ability to interact with biological systems makes it a valuable tool in designing drugs with improved bioavailability and efficacy. Furthermore, its role as an intermediate in organic synthesis has facilitated the creation of more complex molecules with diverse functionalities.
Recent studies have also investigated the environmental impact of this compound, particularly its degradation pathways and toxicity profile. Understanding these aspects is crucial for ensuring its safe use in industrial and biomedical applications. Research has shown that under certain conditions, 5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid undergoes enzymatic degradation, reducing its persistence in environmental systems.
In conclusion, 5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid is a versatile compound with a wide range of applications in organic chemistry, pharmacology, and materials science. Its unique structure and biological activity make it a valuable subject for ongoing research, particularly in drug discovery and supramolecular chemistry. As new findings emerge, this compound continues to demonstrate its potential as a key player in advancing scientific knowledge and technological innovation.
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